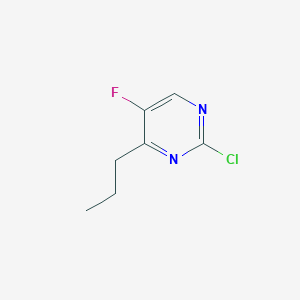

2-Chloro-5-fluoro-4-propylpyrimidine

Description

2-Chloro-5-fluoro-4-propylpyrimidine (CAS: 2167949-51-9) is a halogenated pyrimidine derivative with the molecular formula C₇H₈ClFN₂ and a molecular weight of 174.61 g/mol . Its structure features a pyrimidine ring substituted with chlorine at position 2, fluorine at position 5, and a propyl group at position 3. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The chlorine and fluorine atoms enhance electrophilicity, making the molecule reactive toward nucleophilic substitution, while the propyl group contributes to lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name |

2-chloro-5-fluoro-4-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2/c1-2-3-6-5(9)4-10-7(8)11-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSNIQOUZXMQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-5-fluoro-4-propylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and agriculture. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and effectiveness.

2-Chloro-5-fluoro-4-propylpyrimidine is characterized by the following chemical structure:

- Molecular Formula : CHClFN

- Molecular Weight : 201.62 g/mol

- IUPAC Name : 2-Chloro-5-fluoro-4-(propyl)pyrimidine

Synthesis

The synthesis of 2-Chloro-5-fluoro-4-propylpyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. Various methods have been reported for its preparation, including:

- Halogenation Reactions : Using chlorinating and fluorinating agents to introduce chlorine and fluorine atoms at specific positions on the pyrimidine ring.

- Substitution Reactions : Reacting 2-chloro-5-fluoropyrimidine with propyl amines to form the propyl-substituted derivative.

Antimicrobial Activity

Research indicates that compounds similar to 2-Chloro-5-fluoro-4-propylpyrimidine exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including:

- Echerichia coli

- Staphylococcus aureus

In a study, the antibacterial activity was evaluated using the disc diffusion method, revealing notable inhibition zones comparable to standard antibiotics like amoxicillin .

Anti-inflammatory Effects

Pyrimidine derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Specifically, studies show that certain derivatives can significantly suppress COX-2 activity, which is crucial in mediating inflammatory responses. The IC50 values for these compounds were comparable to established NSAIDs such as celecoxib .

Comparative Biological Activity Table

Case Studies

- Antibacterial Study : A study focusing on the antibacterial effects of 2-Chloro-5-fluoro phenol (related compound) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, establishing a baseline for evaluating similar pyrimidine derivatives .

- Anti-inflammatory Research : In vivo studies using carrageenan-induced paw edema models showed that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, indicating potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Pyrimidine Family

Key structural analogs include variations in halogen placement, alkyl chain length/branching, and functional group substitutions. Below is a comparative analysis:

Substituent Effects on Physicochemical Properties

- Halogenation : Fluorine at position 5 increases electron-withdrawing effects, stabilizing the ring and directing reactivity toward position 4. Chlorine at position 2 further activates the ring for substitution .

- Functional Groups : Replacement of the propyl group with a hydroxyl (as in 2-Chloro-5-fluoro-pyrimidin-4-ol) drastically increases hydrophilicity (logP ~0.8) but reduces stability under acidic conditions .

Preparation Methods

Halogen Exchange via Acidic Halide Treatment

A patented method describes the preparation of 5-bromo- or 5-iodo-substituted pyrimidines from 2-chloro-5-alkylpyrimidines by treatment with hydrogen bromide or hydrogen iodide in acidic media (glacial acetic acid) at mild temperatures (~30 °C) for about 90 minutes. This method provides a clean and efficient halogen exchange without highly toxic reagents and good to high yields.

- Example: 5-propyl-2-chloropyrimidine treated with 30% HBr in glacial acetic acid yields 5-propyl-2-bromopyrimidine.

- This intermediate can then be further functionalized, for example, in palladium-catalyzed cross-coupling reactions.

This approach highlights the feasibility of halogen exchange at the 5-position while retaining the 2-chloro substituent intact.

Fluorination Strategies

While direct fluorination of pyrimidines is challenging due to the strong C-F bond and potential side reactions, selective fluorination at the 5-position can be achieved by:

- Starting from 5-chloro or 5-bromo derivatives and performing nucleophilic substitution with fluoride sources under controlled conditions.

- Utilizing electrophilic fluorinating agents on suitably activated pyrimidine intermediates.

Although specific detailed protocols for the preparation of 2-chloro-5-fluoro-4-propylpyrimidine are sparse, the general principle involves halogen exchange or nucleophilic substitution on halogenated pyrimidines.

Introduction of the Propyl Group at the 4-Position

The propyl substituent at the 4-position can be introduced via:

- Alkylation reactions : Using propyl halides or organometallic reagents to alkylate 4-substituted pyrimidines.

- Cross-coupling reactions : Palladium-catalyzed Suzuki or Negishi cross-coupling reactions allow the formation of C-C bonds at the 4-position using appropriate organoboron or organozinc reagents.

For example, 5-propyl-2-bromopyrimidine can be synthesized and then subjected to cross-coupling with arylboronic acids to yield complex pyrimidine derivatives. This demonstrates the versatility of 5-propylpyrimidines as intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is a powerful method to assemble substituted pyrimidines:

- Suzuki coupling : Reaction of 5-propyl-2-bromopyrimidine with arylboronic acids in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and base (e.g., sodium carbonate) in mixed solvents (toluene, ethanol, water) under reflux leads to high yields of substituted pyrimidines.

- This method is valuable for introducing various substituents at the 2- or 4-position while preserving the halogen substituents.

Though this method is primarily used for further functionalization, it underscores the synthetic accessibility of 5-propylpyrimidine derivatives, which are precursors or analogs of 2-chloro-5-fluoro-4-propylpyrimidine.

Multistep Synthesis Involving Diazonium and Copper-Mediated Reactions

In related pyrimidine halogenation chemistry, the preparation of 2-chloro-5-iodopyrimidine involves:

- Diazotization of 5-iodopyrimidine-2-amine with tributyl nitrite and copper(II) chloride in acetonitrile.

- Heating at 70 °C followed by purification yields 2-chloro-5-iodopyrimidine.

- Subsequent nucleophilic substitution with amines (e.g., morpholine) yields functionalized derivatives.

This approach demonstrates the utility of diazotization and copper-mediated halogenation in preparing halogenated pyrimidines, which can be adapted for fluorinated analogs with appropriate reagents.

Summary Table of Key Preparation Methods

Research Findings and Practical Considerations

- The halogen exchange method using hydrogen halides in acidic media is advantageous due to mild conditions, avoidance of toxic reagents, and good yields.

- Fluorination requires careful control to avoid overreaction or side products; nucleophilic substitution on halogenated pyrimidines is preferred.

- Palladium-catalyzed cross-coupling reactions expand the utility of 2-chloro-5-fluoro-4-propylpyrimidine derivatives in complex molecule synthesis.

- Multi-step syntheses involving diazotization and copper catalysis provide access to halogenated pyrimidines but are more elaborate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.